N,N-diethyl-3-nitrobenzamide
Overview
Description
N,N-diethyl-3-nitrobenzamide is a chemical compound with the linear formula C11H14N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C11H14N2O3 . The molecular weight is 222.246 .Scientific Research Applications
Antiarrhythmic Activity
N,N-diethyl-3-nitrobenzamide derivatives have been studied for their potential in treating arrhythmias. A series of these compounds demonstrated significant antiarrhythmic activity, with some being considered as potential lead drugs for detailed pharmacological and toxicological studies. The most active compound in this series was identified as N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride (Likhosherstov et al., 2014).
Insect Repellency
Research on the role of nitric oxide in the olfactory transduction pathway of insects showed that N,N-diethyl-3-methylbenzamide (DEET) exhibited repellent effects. A study found that pretreatment with nitric oxide donors or cyclic nucleotide analogs reduced the repellency of DEET, suggesting the involvement of the NO/cGMP system in the olfaction process of insects (Sfara, Zerba, & Alzogaray, 2008).
Anticonvulsant Properties
This compound derivatives have shown promise as anticonvulsants. One study focused on developing quality control methods for a promising anticonvulsant compound, demonstrating its potential in this field (Sych et al., 2018).
Application in Chemical Vapor Deposition
Nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide have been used as precursors for depositing nanostructured nickel sulfide thin films via chemical vapor deposition. These films have potential applications in various technological fields (Saeed et al., 2013).
Antibacterial Activity
The antibacterial efficacy of nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide was investigated, revealing that these complexes exhibited greater antibacterial activity than the thiourea derivative ligands used in their synthesis (Saeed, Rashid, Ali, & Hussain, 2010).
properties
IUPAC Name |
N,N-diethyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-6-5-7-10(8-9)13(15)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQMTJOJKBZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324380 | |
Record name | N,N-diethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2433-21-8 | |
Record name | 2433-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-diethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Researchers could investigate if N,N-diethyl-3-nitrobenzamide exhibits any antifeedant or larvicidal activity against target pests. This could involve in vitro assays exposing insect cells or larvae to varying concentrations of the compound and assessing its effects on mortality, growth, or feeding behavior. Further studies could explore its potential synergistic effects when combined with extracts from endophytic fungi, as the research suggests enhanced efficacy with gamma irradiation [].
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